molecular formula C15H16N2O3 B263382 3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide

3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide

Katalognummer B263382
Molekulargewicht: 272.3 g/mol
InChI-Schlüssel: YVNKGSIRCSHTCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide, also known as DPMBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DPMBA is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Wirkmechanismus

The mechanism of action of 3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide is not fully understood, but it is believed to act as a modulator of various receptors and enzymes in the body. 3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide has been shown to inhibit the activity of monoamine oxidase A and B, which are enzymes that break down neurotransmitters such as dopamine and serotonin. 3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide also binds to the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and mood regulation.
Biochemical and Physiological Effects:
3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide has been shown to have various biochemical and physiological effects, including neuroprotection, anti-tumor activity, and modulation of neurotransmitter activity. In animal studies, 3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide has been shown to improve cognitive function and reduce oxidative stress in the brain. 3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays and experiments. However, 3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide also has limitations, including its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the potential side effects of 3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide on animal models and human subjects are not fully understood, which may limit its use in certain research areas.

Zukünftige Richtungen

There are several future directions for 3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide research, including the development of new drugs that target specific receptors or enzymes, the investigation of its potential use in the treatment of neurological disorders, and the study of its effects on different types of cancer cells. Additionally, further research is needed to understand the potential side effects of 3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide and its safety profile in animal models and human subjects.
In conclusion, 3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that has potential applications in various research fields, including neuroscience, cancer research, and drug discovery. Its mechanism of action and biochemical and physiological effects have been studied extensively, and there are several future directions for 3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide research. However, further research is needed to understand its potential side effects and safety profile in animal models and human subjects.

Synthesemethoden

3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide can be synthesized using various methods, including the reaction of 3,5-dimethoxybenzoic acid with pyridine-3-carboxaldehyde, followed by reduction with sodium borohydride. Another method involves the reaction of 3,5-dimethoxybenzoic acid with pyridine-3-carboxylic acid, followed by coupling with N,N-dimethylformamide dimethyl acetal. The purity of 3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide can be determined using various analytical methods, including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.

Wissenschaftliche Forschungsanwendungen

3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide has potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide has been shown to have neuroprotective effects and can inhibit the activity of certain neurotransmitters, such as dopamine and serotonin. In cancer research, 3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide has been shown to have anti-tumor effects and can induce apoptosis in cancer cells. In drug discovery, 3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide can be used as a lead compound to develop new drugs that target specific receptors or enzymes.

Eigenschaften

Produktname

3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide

Molekularformel

C15H16N2O3

Molekulargewicht

272.3 g/mol

IUPAC-Name

3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C15H16N2O3/c1-19-13-6-12(7-14(8-13)20-2)15(18)17-10-11-4-3-5-16-9-11/h3-9H,10H2,1-2H3,(H,17,18)

InChI-Schlüssel

YVNKGSIRCSHTCU-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)NCC2=CN=CC=C2)OC

Kanonische SMILES

COC1=CC(=CC(=C1)C(=O)NCC2=CN=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.